molecular formula C11H12N2O2 B14718095 Ethyl 5-amino-1h-indole-3-carboxylate CAS No. 6953-38-4

Ethyl 5-amino-1h-indole-3-carboxylate

Cat. No.: B14718095
CAS No.: 6953-38-4
M. Wt: 204.22 g/mol
InChI Key: NIADEPFGMYCVFR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 5-amino-1H-indole-3-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 5-amino-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 5-amino-1H-indole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 5-amino-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 5-amino-1H-indole-3-carboxylate is a compound belonging to the indole family, characterized by its unique molecular structure that includes an amino group at the 5-position and an ethyl carboxylate group at the 3-position. This configuration contributes to its diverse biological activities, making it a significant subject of study in medicinal chemistry.

The synthesis of this compound can be achieved through various methods, typically involving the reaction of indole derivatives with appropriate carboxylic acid derivatives. The compound's structure allows it to engage in multiple chemical reactions, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antiviral Activity : Preliminary studies suggest potential antiviral effects, although specific mechanisms and efficacy against particular viruses require further investigation.
  • Anticancer Properties : The compound has shown promise in anticancer research, particularly in inhibiting the growth of various cancer cell lines. For instance, certain derivatives have displayed significant antiproliferative effects against rapidly dividing cells, such as A549 lung cancer cells .
  • Antimicrobial Effects : this compound has demonstrated antibacterial activity against strains like Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL reported for some related compounds .

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors, influencing numerous biological processes. This binding can modulate enzyme activities related to methylation and other post-translational modifications, which are crucial in cancer progression and other diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Anticancer Activity : Research has shown that specific derivatives exhibit significant inhibition of cancer cell proliferation. For example, a study reported that certain indole derivatives could increase histone methylation, potentially leading to altered gene expression patterns associated with cancer .
  • Antimicrobial Testing : In antimicrobial studies, this compound derivatives were tested against various bacterial strains. The results indicated effective inhibition against both Gram-positive bacteria and some fungal strains, highlighting its potential as a therapeutic agent in infectious diseases .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructural FeaturesBiological Activity Profile
Ethyl 2-amino-1H-indole-3-carboxylateAmino group at the 2-positionDifferent activity profile
Mthis compoundMethyl group instead of ethylVariation in solubility and reactivity
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylatePhenyl substitution at the 6-positionEnhanced interactions with specific targets
Ethyl 5-hydroxyindole-3-carboxylateHydroxyl group instead of aminoDifferent reactivity and potential applications

Properties

CAS No.

6953-38-4

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 5-amino-1H-indole-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-6-13-10-4-3-7(12)5-8(9)10/h3-6,13H,2,12H2,1H3

InChI Key

NIADEPFGMYCVFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=C(C=C2)N

Origin of Product

United States

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